Ucf-101 Displays >21-Fold Selectivity for Omi/HtrA2 Over Other Serine Proteases vs. Broad-Spectrum Inhibitors
Ucf-101 demonstrates pronounced selectivity for Omi/HtrA2 relative to a panel of physiologically relevant serine proteases, in stark contrast to broad-spectrum inhibitors such as TLCK. Ucf-101 inhibits recombinant His-Omi134-458 with an IC50 of 9.5 µM, while exhibiting minimal inhibitory activity (IC50 >200 µM) against kallikrein, trypsin, plasmin, thrombin, and tissue plasminogen activator (t-PA) in parallel enzyme assays [1][2]. The >21-fold selectivity window ensures that experimental outcomes can be attributed to Omi/HtrA2 inhibition rather than confounding off-target serine protease effects, a critical differentiation from TLCK, which lacks such target selectivity and suppresses multiple proteolytic pathways simultaneously [3]. Among tested off-targets, Ucf-101 showed the highest residual activity against urokinase-type plasminogen activator (uPA) with an IC50 of approximately 100 µM, still representing a 10.5-fold selectivity margin [1]. No significant inhibition was observed against caspase proteases (caspase-1 through caspase-10) [1].
| Evidence Dimension | Target selectivity (IC50 ratio: off-target / primary target) |
|---|---|
| Target Compound Data | IC50 = 9.5 µM (His-Omi134-458); IC50 >200 µM for kallikrein, trypsin, plasmin, thrombin, t-PA; IC50 ≈100 µM for uPA |
| Comparator Or Baseline | TLCK (broad-spectrum serine protease inhibitor) - no quantitative selectivity data available; inhibits multiple serine proteases with comparable potency |
| Quantified Difference | >21-fold selectivity window for Ucf-101 (IC50 ratio >200 µM / 9.5 µM); 10.5-fold for uPA; TLCK exhibits no comparable selectivity |
| Conditions | In vitro recombinant enzyme assays using purified His-Omi134-458 and individual serine proteases with fluorogenic or chromogenic substrates |
Why This Matters
Procurement of Ucf-101 over generic serine protease inhibitors ensures target-specific mechanistic interpretation, reducing experimental artifacts from unintended pathway perturbation.
- [1] Cilenti L, Lee Y, Hess S, Srinivasula S, Park KM, Junqueira D, Davis H, Bonventre JV, Alnemri ES. Characterization of a novel and specific inhibitor for the pro-apoptotic protease Omi/HtrA2. J Biol Chem. 2003;278(13):11489-11494. PMID: 12529364 View Source
- [2] Santa Cruz Biotechnology. Omi/HtrA2 Protease Inhibitor, Ucf-101 (CAS 313649-08-0) Product Datasheet. sc-222109. View Source
- [3] McCormick AL, Roback L, Mocarski ES. HtrA2/Omi terminates cytomegalovirus infection and is controlled by the viral mitochondrial inhibitor of apoptosis (vMIA). PLoS Pathog. 2008;4(5):e1000068. View Source
